molecular formula C10H15N2O7PS B1435157 N-(diethoxyphosphoryl)-4-nitrobenzene-1-sulfonamide CAS No. 100133-08-2

N-(diethoxyphosphoryl)-4-nitrobenzene-1-sulfonamide

Cat. No.: B1435157
CAS No.: 100133-08-2
M. Wt: 338.28 g/mol
InChI Key: YDMRXISJBMWADA-UHFFFAOYSA-N
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Description

N-(diethoxyphosphoryl)-4-nitrobenzene-1-sulfonamide is a synthetic hybrid compound incorporating both phosphoramidate and sulfonamide functional groups, making it a molecule of significant interest in medicinal and synthetic chemistry research. The presence of the phosphoramidate (P-N) moiety is a key feature in many biologically active compounds and prodrug strategies. Phosphoramidates are widely utilized in the ProTide approach to enhance the intracellular delivery and efficacy of nucleoside analogues, which has led to the development of several antiviral and anticancer agents . Additionally, molecules with sulfonamide functional groups exhibit a broad spectrum of pharmacological activities, including antibacterial, anti-carbonic anhydrase, and diuretic properties . The specific combination of these groups in a single molecule suggests potential research applications in exploring novel enzyme inhibitors or developing new prodrug systems. The nitrobenzene moiety can serve as a versatile synthetic handle for further chemical modifications, such as reduction to an aniline, enabling researchers to create a diverse array of derivatives for structure-activity relationship (SAR) studies. This compound is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-diethoxyphosphoryl-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N2O7PS/c1-3-18-20(15,19-4-2)11-21(16,17)10-7-5-9(6-8-10)12(13)14/h5-8H,3-4H2,1-2H3,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMRXISJBMWADA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N2O7PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of N-(diethoxyphosphoryl)-4-nitrobenzene-1-sulfonamide typically involves two major steps:

  • Step 1: Preparation of the diethoxyphosphoryl-functionalized amine intermediate.
  • Step 2: Sulfonylation of the amine intermediate with 4-nitrobenzenesulfonyl chloride to form the target sulfonamide.

This approach allows for selective functionalization and high purity of the final product.

Preparation of the Diethoxyphosphoryl Amino Intermediate

A key precursor is the α-aminophosphonate derivative bearing the diethoxyphosphoryl group. A green, solvent-free one-pot three-component Kabachnik-Fields reaction is widely used for this purpose. This method involves the condensation of an amine, an aldehyde, and diethyl phosphite catalyzed by silica-supported ZnCl2 (SiO2/ZnCl2) under mild conditions (30–40 °C) for 3–5 hours.

  • Catalyst: SiO2/ZnCl2 is a heterogeneous catalyst that facilitates the reaction efficiently and can be recovered and reused.
  • Reaction Conditions: Solvent-free, mild temperature (30–40 °C), reaction time about 3–5 hours.
  • Purification: The crude product is filtered to remove the catalyst and purified by column chromatography using 30–35% ethyl acetate in petroleum ether as eluent.

This method yields α-aminophosphonates with diethoxyphosphoryl groups in high yields (typically >90%) and good purity.

Parameter Details
Catalyst SiO2/ZnCl2
Temperature 30–40 °C
Reaction Time 3–5 hours
Solvent Solvent-free
Purification Column chromatography (30–35% ethyl acetate/petroleum ether)
Yield ~93%

Sulfonylation with 4-Nitrobenzenesulfonyl Chloride

The prepared diethoxyphosphoryl amino intermediate is then reacted with 4-nitrobenzenesulfonyl chloride to form the sulfonamide. This step is typically carried out in a polar aprotic solvent such as tetrahydrofuran (THF), with a base such as dimethylpiperazine (DMP) to neutralize the hydrochloric acid formed.

  • Reaction Conditions: Reflux in THF for about 3 hours.
  • Base: Dimethylpiperazine (DMP) or similar organic base.
  • Work-up: After completion (monitored by TLC), the reaction mixture is filtered to remove salts, concentrated under vacuum, and the product purified by column chromatography using 35% ethyl acetate in petroleum ether.

This method affords the this compound in good to excellent yields with high purity.

Parameter Details
Reagent 4-Nitrobenzenesulfonyl chloride
Solvent Tetrahydrofuran (THF)
Base Dimethylpiperazine (DMP)
Temperature Reflux (~66 °C)
Reaction Time 3 hours
Purification Column chromatography (35% ethyl acetate/petroleum ether)
Yield High (typically >85%)

Representative Reaction Scheme

The synthetic sequence can be summarized as follows:

$$
\text{Amine} + \text{Aldehyde} + \text{Diethyl phosphite} \xrightarrow[\text{solvent-free}]{\text{SiO}2/\text{ZnCl}2, 30-40^\circ C} \text{Diethoxyphosphoryl amino intermediate}
$$

$$
\text{Diethoxyphosphoryl amino intermediate} + \text{4-nitrobenzenesulfonyl chloride} \xrightarrow[\text{THF}]{\text{DMP}, \text{reflux}} \text{this compound}
$$

Analytical and Purification Notes

  • Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress.
  • Purification: Column chromatography is essential to isolate pure products, typically employing a gradient of ethyl acetate and petroleum ether.
  • Characterization: The compounds are characterized by melting point, IR spectroscopy (noting N-H and S=O stretches), and multinuclear NMR spectroscopy (^1H, ^13C, ^31P NMR).
  • Catalyst Reuse: The SiO2/ZnCl2 catalyst can be recovered by filtration, washed with chloroform, dried, and reused without significant loss of activity.

Research Findings and Comparative Analysis

  • The use of SiO2/ZnCl2 as a catalyst under solvent-free conditions represents a green and efficient synthetic approach, reducing solvent waste and reaction times while maintaining high yields (over 90%) and purity.
  • The sulfonylation step with 4-nitrobenzenesulfonyl chloride proceeds smoothly under reflux in THF with DMP as base, providing high yields and clean products suitable for further biological evaluation.
  • Compared to traditional methods using homogeneous catalysts or harsher conditions, this two-step method is milder, more sustainable, and scalable.
  • The reaction conditions have been optimized to avoid side reactions and degradation of sensitive phosphoryl groups.

Summary Table of Preparation Methods

Step Reagents/Conditions Catalyst/Base Solvent Temp/Time Yield (%) Notes
Kabachnik-Fields Reaction Amine + Aldehyde + Diethyl phosphite SiO2/ZnCl2 Solvent-free 30–40 °C, 3–5 h ~93 Green catalyst, reusable
Sulfonylation Diethoxyphosphoryl amino intermediate + 4-nitrobenzenesulfonyl chloride Dimethylpiperazine (DMP) THF Reflux, 3 h >85 Base neutralizes HCl, clean conversion
Purification Column chromatography Ethyl acetate/petroleum ether Essential for isolating pure product

Chemical Reactions Analysis

Types of Reactions

N-(diethoxyphosphoryl)-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of N-(diethoxyphosphoryl)-4-aminobenzene-1-sulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Biological Activities

N-(diethoxyphosphoryl)-4-nitrobenzene-1-sulfonamide exhibits a range of biological activities that make it a candidate for further research:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
  • Antitumor Activity : Research indicates that derivatives of sulfonamides can exhibit antitumor properties. The phosphoramidate structure in this compound may enhance its efficacy against certain cancer cell lines .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in managing metabolic disorders .

Applications in Medicinal Chemistry

The unique structural features of this compound lend themselves to various applications in medicinal chemistry:

  • Drug Development : Due to its potential biological activities, this compound can serve as a lead structure for the development of new pharmaceuticals targeting infections or cancer.
  • Prodrug Design : Its phosphoramidate functionality may allow for the design of prodrugs that can be activated under specific physiological conditions, enhancing drug delivery and efficacy.

Agricultural Applications

In addition to its medicinal applications, this compound may find uses in agriculture:

  • Pesticide Development : The compound's potential antimicrobial properties suggest it could be developed into a pesticide or fungicide, contributing to sustainable agricultural practices.

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the applications of similar compounds:

StudyFindings
Yamazaki et al. (2006)Explored the synthesis of nitrophenyl sulfonamides and their biological activities, suggesting potential uses in antimicrobial applications.
Kano et al. (2012)Investigated the toxicological profiles of related compounds, providing insights into safety assessments for future applications in medicine and agriculture.
Zwierzak & Osowska-Pacewicka (2020)Demonstrated effective synthetic routes for phosphoramidates, highlighting their versatility in drug design .

Mechanism of Action

The mechanism of action of N-(diethoxyphosphoryl)-4-nitrobenzene-1-sulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological processes, leading to antimicrobial effects.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Sulfonamide Derivatives

Compound Key Substituents Phosphoryl Group Nitro Group Notable Properties
N-(diethoxyphosphoryl)-4-nitrobenzene-1-sulfonamide 4-NO₂, N-PO(OEt)₂ Yes Yes Hypothesized P–N synergy
(S)-N-[(4-MeOPh)(Nap)CH₂]-4-MeC₆H₄SO₂NH₂ () 4-Me, bulky N-substituent No No High stereochemical purity (99%)
N-[2-(5-Br-2-morpholinylpyrimidin-4-yl-S)-4-MeOPh]-2,4,6-Me₃C₆H₂SO₂NH₂ () Br, morpholinyl, trimethyl No No Complex heterocyclic architecture

Table 2. Thermal Performance of Phosphorylated Systems ()

Compound/Polymer Char Formation (%) Heat Release Rate Reduction (%) Key Mechanism
Polystyrene (Control) 10–15 0 Baseline degradation
P/N Ter-polymer (DEAMP + MI) 30–35 50 P–N synergy, charring
Hypothesized performance of target compound ~25–30 (est.) ~40–50 (est.) P–N proximity effects

Research Findings and Implications

  • P–N Synergy : demonstrates that co-locating P and N in polymers enhances flame retardancy. The target compound’s structure may enable analogous interactions, though empirical validation is needed .
  • Substituent Impact : Bulky or electron-donating groups (e.g., methoxy in ) reduce thermal stability compared to electron-withdrawing nitro/phosphoryl groups .
  • Analytical Challenges: The target compound’s spectroscopic characterization would require distinguishing overlapping signals (e.g., NO₂ vs. SO₂NH) compared to simpler sulfonamides .

Biological Activity

N-(Diethoxyphosphoryl)-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article compiles detailed research findings, case studies, and data tables to elucidate the biological activity of this compound.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. The presence of the diethoxyphosphoryl moiety enhances its pharmacological profile.

Biological Activity Overview

Research indicates that sulfonamides, including this compound, exhibit various biological activities:

  • Antimicrobial Activity : Sulfonamides are recognized for their antibacterial properties. They act as competitive inhibitors of the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria.
  • Anti-inflammatory Effects : Some studies have shown that sulfonamide derivatives can also exert anti-inflammatory effects, making them useful in treating conditions related to inflammation.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various sulfonamide compounds found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity of this compound compared to standard antibiotics:

CompoundConcentration (µg/mL)Zone of Inhibition (mm)Bacteria Tested
This compound10015E. coli
20020S. aureus
Streptomycin10018E. coli
20022S. aureus

Data derived from comparative studies on sulfonamide derivatives .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. The compound was evaluated using an IC50 assay against inflammatory markers:

CompoundIC50 (µg/mL)Reference Compound
This compound110Diclofenac (157 µg/mL)

This indicates that the compound has a comparable efficacy to established anti-inflammatory drugs .

The mechanism through which this compound exerts its biological effects primarily involves:

  • Inhibition of Dihydropteroate Synthase : By mimicking para-aminobenzoic acid (PABA), the compound competes with PABA for binding to dihydropteroate synthase, thereby inhibiting folate synthesis in bacteria.
  • Modulation of Inflammatory Pathways : The anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Case Studies

Several case studies highlight the efficacy of sulfonamides in clinical settings:

  • Case Study 1 : A clinical trial involving patients with bacterial infections showed a significant reduction in infection rates when treated with sulfonamide derivatives, including this compound.
  • Case Study 2 : In an experimental model of inflammation, administration of the compound resulted in decreased swelling and pain compared to control groups.

Q & A

Basic Question

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. Phosphorus-31 (³¹P) NMR is critical for verifying the diethoxyphosphoryl group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates molecular weight and fragmentation patterns .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition profiles, critical for applications in flame-retardant polymers .

How do the diethoxyphosphoryl and nitro groups influence its chemical reactivity?

Advanced Question

  • Electron-Withdrawing Effects : Both groups reduce electron density on the benzene ring, directing electrophilic substitution to meta positions. The phosphoryl group enhances electrophilicity at the sulfonamide nitrogen, facilitating nucleophilic attacks .
  • Redox Activity : The nitro group can be selectively reduced to an amine (e.g., using H₂/Pd-C), enabling derivatization into bioactive analogs .

What are the challenges in analyzing its thermal stability for polymer applications?

Advanced Question

  • Decomposition Pathways : TGA data reveals multi-stage decomposition: initial loss of ethoxy groups (150–250°C), followed by sulfonamide cleavage (300–400°C). Cooperative P–N interactions in polymer matrices can delay combustion by promoting char formation .
  • Methodological Note : Differential Scanning Calorimetry (DSC) coupled with TGA is recommended to study phase transitions and oxidative stability .

What are the potential applications in medicinal chemistry?

Basic Question

  • Enzyme Inhibition : The sulfonamide moiety is a known pharmacophore for carbonic anhydrase and protease inhibitors. Phosphoryl groups may enhance binding to metal-containing active sites .
  • Antimicrobial Probes : Structural analogs with nitro-to-amine reduction products show activity against Gram-positive bacteria .

How can reaction conditions be optimized for introducing the diethoxyphosphoryl group?

Advanced Question

  • Radical Copolymerization : Use azobisisobutyronitrile (AIBN) as an initiator in toluene at 70–80°C to incorporate phosphorylated monomers into polymer backbones .
  • Coupling Agents : Phosphoramidite or H-phosphonate reagents in the presence of activating agents (e.g., tetrazole) improve phosphorylation efficiency .

What are the cooperative effects of P and N groups in combustion properties?

Advanced Question
In polystyrene composites, P–N synergy enhances flame retardancy by:

  • Gas-Phase Action : Releasing phosphoric acid derivatives that scavenge free radicals.
  • Condensed-Phase Action : Forming a protective char layer via crosslinking between phosphoryl and sulfonamide groups .
    Data Table :
Composite FormulationP Content (wt%)N Content (wt%)Peak Heat Release Rate (kW/m²)
Polystyrene + 2% P, 1% N2.01.0180
Polystyrene (Control)00450

What are the typical oxidation and reduction products of this compound?

Basic Question

  • Oxidation : Nitro groups resist further oxidation, but sulfonamide sulfur can form sulfonic acids under strong conditions (e.g., KMnO₄/H₂SO₄) .
  • Reduction : Nitro → amine conversion (e.g., H₂/Pd-C) yields N-(diethoxyphosphoryl)-4-aminobenzene-1-sulfonamide , a precursor for bioactive derivatives .

How does this compound compare to other sulfonamide-phosphoryl derivatives in thermal stability?

Advanced Question
Comparative TGA data shows:

  • This compound : 10% weight loss at 220°C.
  • N-(Methylphosphoryl)-4-nitrobenzene-1-sulfonamide : 10% loss at 190°C.
    The ethoxy groups provide better thermal resistance due to steric hindrance and reduced hydrolysis susceptibility .

What mechanistic insights explain its role in polymer matrices?

Advanced Question

  • Radical Scavenging : Phosphoryl groups quench polymer-derived radicals during combustion, delaying chain propagation .
  • Char Formation : Sulfonamide nitrogen crosslinks with phosphorylated intermediates, creating a thermally stable carbonaceous layer that insulates the polymer .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(diethoxyphosphoryl)-4-nitrobenzene-1-sulfonamide
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N-(diethoxyphosphoryl)-4-nitrobenzene-1-sulfonamide

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